N-(5-bromo-2-pyridinyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide
Overview
Description
N-(5-bromo-2-pyridinyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide is a useful research compound. Its molecular formula is C11H9BrN4O2S and its molecular weight is 341.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 339.96296 g/mol and the complexity rating of the compound is 427. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Activities
- Chemical Synthesis and Anticancer Activities : Pyridine and pyrimidine derivatives have been synthesized and evaluated for their potential anticancer activities. For example, the synthesis of 5-deaza analogues of aminopterin and folic acid demonstrated significant in vitro and in vivo anticancer activity, highlighting the importance of these compounds in the development of new anticancer drugs (Su et al., 1986).
Antimicrobial and Antifungal Profiles
- Antimicrobial and Antifungal Activities : Newer Schiff bases and thiazolidinone derivatives of bromo-m-cresol have been synthesized and evaluated for their antibacterial and antifungal activities. This research contributes to the development of novel antimicrobial agents to combat resistant strains of bacteria and fungi (Fuloria et al., 2014).
Heterocyclic Synthesis
- Heterocyclic Synthesis with Activated Nitriles : The versatility of pyrimidine derivatives in heterocyclic synthesis was showcased through the creation of new derivatives with potential biological activities. This underscores the role of pyrimidine-based compounds in expanding the chemical space for drug discovery (Elian et al., 2014).
Antitumor Activities
- Synthesis and Antiproliferative Activity : The development of pyridine linked thiazole derivatives and their evaluation for antiproliferative activities against various cancer cell lines demonstrate the potential of these compounds in cancer therapy. Such research is crucial for identifying new therapeutic agents with enhanced efficacy and selectivity (Alqahtani et al., 2020).
Properties
IUPAC Name |
N-(5-bromopyridin-2-yl)-2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN4O2S/c12-7-1-2-8(14-5-7)15-10(18)6-19-11-13-4-3-9(17)16-11/h1-5H,6H2,(H,13,16,17)(H,14,15,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNLVBSOQCROMAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)NC(=O)CSC2=NC=CC(=O)N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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